molecular formula C18H16FN3O4S B11209513 methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

Cat. No.: B11209513
M. Wt: 389.4 g/mol
InChI Key: VAFHGLODUSTALR-UHFFFAOYSA-N
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Description

Methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, a fluorobenzyl group, and a glycinate moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[3-(3-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its fluorobenzyl group, in particular, may enhance its binding affinity and specificity for certain targets.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[3-[(3-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]acetate

InChI

InChI=1S/C18H16FN3O4S/c1-10-14-17(27-15(10)16(24)20-7-13(23)26-2)21-9-22(18(14)25)8-11-4-3-5-12(19)6-11/h3-6,9H,7-8H2,1-2H3,(H,20,24)

InChI Key

VAFHGLODUSTALR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC(=CC=C3)F)C(=O)NCC(=O)OC

Origin of Product

United States

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